molecular formula C20H15NO3 B5765035 N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide

Cat. No. B5765035
M. Wt: 317.3 g/mol
InChI Key: DGLKEBYKQJWFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide, also known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a derivative of the compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is used in the synthesis of MDMA (ecstasy). MDBP has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide is believed to exert its effects on the central nervous system through its interaction with various receptors, including the serotonin transporter and the dopamine transporter. It is thought to act as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release, as well as increased levels of brain-derived neurotrophic factor (BDNF). It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, its psychoactive properties may also pose a limitation, as it may be difficult to control for the effects of the compound on behavior and cognition.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide, including further investigation of its therapeutic potential for neurodegenerative disorders and its effects on neurotransmitter systems. Additionally, future research could focus on the development of novel compounds based on the structure of N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide, with the aim of improving its therapeutic efficacy and reducing its psychoactive effects.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of MDP2P with various reagents, including hydroxylamine hydrochloride, sodium hydroxide, and acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide has been studied for its potential therapeutic applications, including its ability to act as an antidepressant and anxiolytic. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-1,3-benzodioxol-5-yl-2-biphenylcarboxamide has been studied for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-20(21-15-10-11-18-19(12-15)24-13-23-18)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLKEBYKQJWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide

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